(2-Isopropoxy-pyridin-3-yl)-methylamine
Description
“(2-Isopropoxy-pyridin-3-yl)-methylamine” is a pyridine derivative featuring a methylamine group at the 3-position of the pyridine ring and an isopropoxy substituent at the 2-position. This compound belongs to a class of nitrogen-containing heterocycles with applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C9H14N2O |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
N-methyl-2-propan-2-yloxypyridin-3-amine |
InChI |
InChI=1S/C9H14N2O/c1-7(2)12-9-8(10-3)5-4-6-11-9/h4-7,10H,1-3H3 |
InChI Key |
YOQZIVMUHPKMQY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CC=N1)NC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
*Calculated based on molecular formula.
†Estimated from analogs (e.g., 2-Isopropyl-4-methoxypyridin-3-amine ).
‡Inferred from similar amine-containing pyridines.
Key Comparative Insights:
Substituent Position and Electronic Effects: The 2-isopropoxy group in the target compound increases steric bulk and lipophilicity compared to 2-methoxy (e.g., 5-(2-Methoxypyridin-3-yl)pyridin-2-amine ) or 2-methyl substituents. This may enhance blood-brain barrier penetration but reduce aqueous solubility. Methylamine at the 3-position (vs.
Physicochemical Properties: The pKa of ~8.0–8.5 (predicted) suggests partial protonation at physiological pH, influencing solubility and membrane permeability. Bipyridine derivatives (e.g., 5-(2-Methoxypyridin-3-yl)pyridin-2-amine ) exhibit extended conjugation, enabling applications in catalysis or fluorescence, whereas monosubstituted pyridines like the target compound are more suited for drug discovery.
Synthetic Accessibility :
- The target compound can be synthesized via N-alkylation of pyridine precursors, analogous to methods used for (3-(3-pyridyloxy)propyl)methylamine . However, the isopropoxy group may require protection/deprotection steps to avoid side reactions.
Biological Relevance :
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